molecular formula C12H16O4 B14800714 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol

3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B14800714
M. Wt: 224.25 g/mol
InChI Key: TXWGYXAWALNJBI-UHFFFAOYSA-N
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Description

3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O4 It is a derivative of cinnamyl alcohol, featuring three methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with an appropriate reagent. One common method includes the use of McFarlandic acid, methanol, and toluene, followed by the addition of pyridine and piperidine as catalysts. The reaction mixture is heated to reflux at 110°C for several hours, then cooled and processed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient separation techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Produces 3-(2,4,5-trimethoxyphenyl)prop-2-enal or 3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid.

    Reduction: Produces 3-(2,4,5-trimethoxyphenyl)propane.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involved in calming and anti-epileptic activities. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
  • 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-one
  • 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one

Uniqueness

3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-5,7-8,13H,6H2,1-3H3

InChI Key

TXWGYXAWALNJBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=CCO)OC)OC

Origin of Product

United States

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